4-Chloro-2-(pyridin-2-yl)-6-(pyridin-3-yl)pyrimidine
Overview
Description
4-Chloro-2-(pyridin-2-yl)-6-(pyridin-3-yl)pyrimidine is a heterocyclic compound that features a pyrimidine core substituted with pyridine rings at the 2 and 6 positions and a chlorine atom at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(pyridin-2-yl)-6-(pyridin-3-yl)pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with 3-pyridinecarboxaldehyde in the presence of a chlorinating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(pyridin-2-yl)-6-(pyridin-3-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4 position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyridine rings can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo coupling reactions with various aryl or alkyl halides in the presence of a suitable catalyst.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like triethylamine.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Coupling Reactions: Catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl or diaryl derivatives.
Scientific Research Applications
4-Chloro-2-(pyridin-2-yl)-6-(pyridin-3-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting kinases and other enzymes.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biological assays to study enzyme activity and protein interactions.
Industrial Applications: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(pyridin-2-yl)-6-(pyridin-3-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The pyridine and pyrimidine rings can interact with amino acid residues in the enzyme’s active site, leading to inhibition of enzyme activity. The chlorine atom can also play a role in enhancing the binding affinity and specificity of the compound.
Comparison with Similar Compounds
4-Chloro-2-(pyridin-2-yl)-6-(pyridin-3-yl)pyrimidine can be compared with other similar compounds, such as:
2,4,6-Trisubstituted Pyrimidines: These compounds have similar structural features but different substituents, which can affect their chemical reactivity and biological activity.
Pyridine-Substituted Pyrimidines: Compounds with different substitution patterns on the pyridine rings can exhibit different properties and applications.
Chlorinated Pyrimidines: The presence of chlorine atoms at different positions can influence the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-chloro-2-pyridin-2-yl-6-pyridin-3-ylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN4/c15-13-8-12(10-4-3-6-16-9-10)18-14(19-13)11-5-1-2-7-17-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPUTSGQMORKHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC(=N2)Cl)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001915-28-1 | |
Record name | 4-chloro-2-(pyridin-2-yl)-6-(pyridin-3-yl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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